REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].P(=O)(O)(O)[OH:8].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13].OP(O)(O)=O>>[P:1](=[O:2])([OH:5])([OH:4])[OH:3].[OH2:8].[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[Ca+2:6] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2].P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |